4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one

Vue d'ensemble

Description

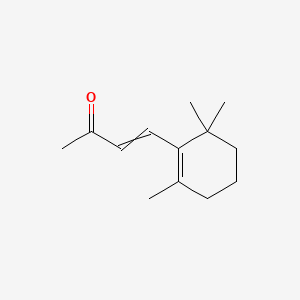

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one, also known as β-Ionone, is a naturally occurring compound found in various essential oils. It is a key component in the aroma of violets and is widely used in the fragrance and flavor industry. The compound has a molecular formula of C13H20O and a molecular weight of 192.2973 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one typically involves the aldol condensation of citral and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to promote the condensation, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of β-Ionone involves the use of large-scale reactors where citral and acetone are mixed in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as fractional distillation .

Analyse Des Réactions Chimiques

Condensation with Thiosemicarbazide

β-Ionone undergoes condensation with thiosemicarbazide under acidic conditions to form thiosemicarbazone derivatives. This reaction involves nucleophilic attack by the hydrazine group on the ketone, followed by dehydration:

Reagents/Conditions :

-

β-Ionone (20 mmol), thiosemicarbazide (24 mmol)

-

Ethanol solvent with 2.87 mol HCl

-

Reflux at 80°C for 1 hour

Product :

(E)-2-((E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide

Key Observations :

-

Planarity of the thiosemicarbazone moiety with dihedral angles ≤7.4° between functional groups .

-

Torsional angles in the product confirm minimal steric hindrance (e.g., C7–C6–C5–C4: 168.3°) .

Diels-Alder and Dehydrobromination Reactions

β-Ionone derivatives participate in Diels-Alder reactions to synthesize terpenoid analogs. For example:

Reaction Sequence :

-

Diels-Alder Addition :

-

Dehydrobromination :

Applications :

This pathway synthesizes δ-damascone and β-damascenone, fragrance compounds used in perfumery .

Photochemical Reactivity

UV irradiation induces structural transformations in β-ionone:

Conditions :

-

Ultraviolet light exposure

Outcome : -

Formation of β-ionone from simpler precursors via retro-Diels-Alder or photolytic cleavage.

Electrophilic Additions to the Cyclohexene Ring

The conjugated double bond in the cyclohexenyl group undergoes electrophilic attacks:

| Reaction Type | Reagents | Product | Key Feature |

|---|---|---|---|

| Halogenation | Br₂ (electrophile) | Dibrominated cyclohexane | Stereoselective addition. |

| Hydrogenation | H₂/Pd catalyst | Saturated cyclohexane | Loss of aromaticity. |

Nucleophilic Additions to the Ketone

The α,β-unsaturated ketone moiety participates in nucleophilic reactions:

Example :

-

Grignard Addition :

Reagent: CH₃MgBr

Product: Tertiary alcohol via 1,2-addition to the carbonyl.

Mechanistic Insight :

The electron-withdrawing effect of the carbonyl group polarizes the double bond, facilitating nucleophilic attack at the β-carbon.

Biological Interactions

While not a chemical reaction per se, β-ionone interacts with olfactory receptors through π-π stacking and hydrogen bonding, contributing to its floral scent profile .

Analytical Characterization

Post-reaction analysis employs reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases, enabling quantification and impurity profiling .

Applications De Recherche Scientifique

Applications Overview

-

Flavoring Agent

- Use in Food Industry : β-ionone is extensively used as a flavoring agent due to its pleasant aroma, which resembles that of violets. It enhances the sensory profile of various food products, including confectionery and beverages.

- Regulatory Status : Approved by the FDA for use in food products under specific concentration limits.

-

Fragrance Industry

- Perfume Composition : β-ionone is a key ingredient in many perfumes and fragrances. Its floral scent profile contributes to the complexity of fragrance formulations.

- Market Demand : The global demand for natural and synthetic fragrances has driven the growth of β-ionone usage in the cosmetic industry.

-

Pharmaceutical Applications

- Therapeutic Potential : Research indicates that β-ionone exhibits anti-inflammatory and anti-cancer properties. Studies have shown its potential in inhibiting tumor growth and promoting apoptosis in cancer cells.

- Case Study Example : A study published in the Journal of Medicinal Chemistry highlighted β-ionone's efficacy in reducing cell proliferation in breast cancer models .

-

Agricultural Uses

- Pesticidal Properties : β-ionone has been explored for its potential as a natural pesticide. Its effectiveness against certain pests makes it a candidate for organic farming practices.

-

Chemical Synthesis

- Intermediate in Organic Synthesis : As a versatile compound, β-ionone serves as an intermediate in the synthesis of various organic compounds, including vitamins and other bioactive molecules.

Table 1: Summary of Applications

| Application Area | Description | Regulatory Status |

|---|---|---|

| Flavoring Agent | Enhances taste profiles in food products | FDA approved |

| Fragrance Industry | Key component in perfumes and cosmetics | Generally recognized |

| Pharmaceutical | Exhibits anti-inflammatory and anti-cancer properties | Under research |

| Agricultural | Potential natural pesticide | Research ongoing |

| Chemical Synthesis | Intermediate for synthesizing bioactive compounds | No specific regulations |

Table 2: Case Study Insights

Mécanisme D'action

The mechanism of action of 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic violet-like aroma. In biological systems, it may interact with various enzymes and receptors, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

α-Ionone: Another isomer of ionone with a slightly different structure and aroma.

γ-Ionone: A less common isomer with distinct olfactory properties.

Dihydroionone: A reduced form of ionone with different chemical properties.

Uniqueness

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one is unique due to its specific structure, which imparts a characteristic violet-like aroma. This makes it highly valuable in the fragrance industry. Additionally, its versatility in undergoing various chemical reactions makes it a useful intermediate in organic synthesis .

Activité Biologique

4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one, commonly referred to as β-ionone, is a compound with significant biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20O

- Molecular Weight : 192.30 g/mol

- CAS Number : 14901-07-6

- Structure : The compound features a cyclohexene ring and a butenone moiety, contributing to its unique reactivity and biological properties.

Antioxidant Activity

β-Ionone exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that β-ionone can scavenge free radicals and enhance the body’s natural antioxidant defenses.

| Study | Concentration | Result |

|---|---|---|

| 10 µg/mL | Significant reduction in DPPH radicals | |

| 50 µg/mL | Increased total antioxidant capacity |

Anticancer Properties

Several studies have investigated the anticancer effects of β-ionone on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HePG-2 | 21.19 | Induction of apoptosis via caspase activation |

| MCF-7 | 30.91 | Cell cycle arrest in G1 phase |

| PC3 | 49.32 | Inhibition of PI3K/Akt signaling pathway |

In a study by , β-ionone was tested against human liver cancer cells (HePG-2), demonstrating significant cytotoxicity with an IC50 value of 21.19 µg/mL. This suggests that β-ionone may be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

β-Ionone has also been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates immune responses.

| Study | Concentration | Effect |

|---|---|---|

| 25 µg/mL | Reduced TNF-alpha and IL-6 levels | |

| 100 µg/mL | Inhibition of NF-kB activation |

- Apoptosis Induction : β-Ionone activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly in the G1 phase, preventing cancer cells from proliferating.

- Antioxidant Defense Modulation : Enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of β-ionone on breast cancer cells (MCF-7). The results indicated that treatment with β-ionone resulted in significant cell death and reduced tumor size in vivo models.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of β-ionone in models of neurodegeneration. The findings suggested that β-ionone could protect neuronal cells from oxidative damage, thereby offering therapeutic avenues for neurodegenerative diseases.

Propriétés

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQYTAPXSHCGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025451 | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-07-6 | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14901-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,6,6-Trimethyl-cyclohex-1-enyl)-but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.